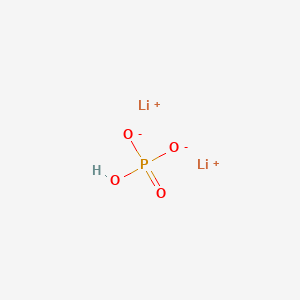
Dilithium hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium hydrogen phosphate is an inorganic compound with the chemical formula HLi₂O₄P. It is a white crystalline powder that is highly soluble in water and exhibits basic properties. This compound is not soluble in organic solvents and decomposes at high temperatures .
Méthodes De Préparation
Dilithium hydrogen phosphate can be synthesized through the reaction of lithium hydroxide with phosphoric acid. The reaction typically involves dissolving lithium hydroxide in water and then adding phosphoric acid to the solution. The resulting mixture is then heated to promote the formation of this compound, which can be isolated by crystallization .
Industrial production methods often involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Dilithium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions where the lithium ions are replaced by other cations.
Decomposition: At high temperatures, this compound decomposes into lithium phosphate and water.
Common reagents used in these reactions include strong acids and bases, which can facilitate the substitution and decomposition processes. The major products formed from these reactions are typically other lithium and phosphate compounds .
Applications De Recherche Scientifique
Dilithium hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a catalyst and a precursor for the synthesis of other inorganic compounds.
Biology: Its role in biological systems is limited, but it can be used in studies involving phosphate metabolism.
Medicine: There is limited information on its direct use in medicine, but it may be involved in the development of new pharmaceutical compounds.
Industry: It is used in the production of certain types of batteries and ceramic materials.
Mécanisme D'action
The mechanism by which dilithium hydrogen phosphate exerts its effects is primarily through its basic properties and its ability to participate in various chemical reactions. It can act as a source of lithium and phosphate ions, which are involved in numerous biochemical and industrial processes. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Dilithium hydrogen phosphate can be compared with other lithium phosphate compounds, such as lithium dihydrogen phosphate and lithium phosphate. These compounds share similar properties but differ in their lithium-to-phosphate ratios and their solubility in water. This compound is unique in its specific ratio of lithium to phosphate and its high solubility in water .
Similar compounds include:
- Lithium dihydrogen phosphate (LiH₂PO₄)
- Lithium phosphate (Li₃PO₄)
- Lithium iron phosphate (LiFePO₄)
These compounds are used in various applications, including battery production and as catalysts in chemical reactions .
Propriétés
Numéro CAS |
33943-39-4 |
|---|---|
Formule moléculaire |
HLi2O4P |
Poids moléculaire |
109.9 g/mol |
Nom IUPAC |
dilithium;hydrogen phosphate |
InChI |
InChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
REKWWOFUJAJBCL-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


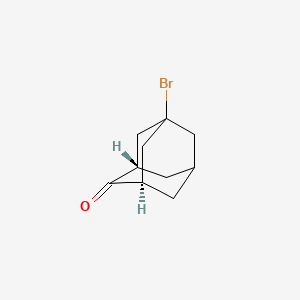

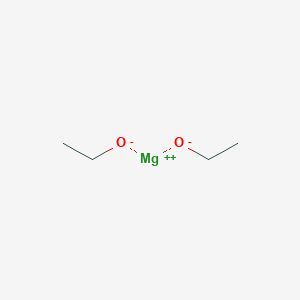

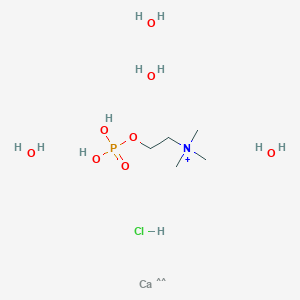
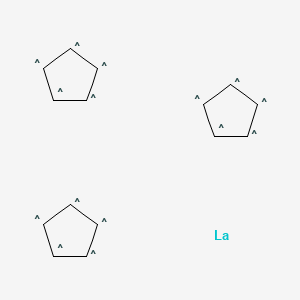
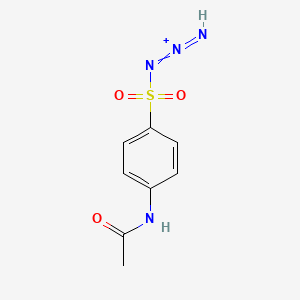




azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
